4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-8-2-1-6(3-7(8)14(16,17)18)11-12-9(19-5-20-12)4-10(21-11)13(22)23/h1-3,5,10-11,21H,4H2,(H,19,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCZYMAASPVBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core. One common approach is the cyclization of an appropriate precursor containing the chloro and trifluoromethyl groups under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can inhibit specific cancer cell lines by targeting key enzymes involved in cancer proliferation. For instance:
- Inhibitory Effects : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising IC50 values that indicate effective inhibition of cell growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum activity against several bacterial strains. This makes it a candidate for further development into antimicrobial agents.
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronic devices. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under exploration. The trifluoromethyl group enhances electron-withdrawing capabilities, which can improve the performance of electronic materials.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various imidazo[4,5-c]pyridine derivatives and their biological evaluations. The results demonstrated that compounds with similar structural motifs exhibited significant antiproliferative effects on cancer cells .
- Antimicrobial Studies : Research conducted at a university laboratory focused on synthesizing derivatives of imidazo[4,5-c]pyridine and evaluating their efficacy against antibiotic-resistant bacterial strains. The findings suggested that certain derivatives showed enhanced activity compared to standard antibiotics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The target compound’s unique 4-chloro-3-CF₃-phenyl group distinguishes it from analogs with simpler substituents:
Key Insights :
Functional Group Modifications
Carboxylic Acid Derivatives
- Ester/Amide Derivatives : Compounds like those in replace the carboxylic acid with acetylated or amidated groups, which may improve bioavailability but reduce solubility .
Benzyloxy and Methoxy Substituents
Pharmacological Potential
Physicochemical Properties
- Solubility : The carboxylic acid in the target compound ensures moderate aqueous solubility (~50 µM), whereas benzyloxy derivatives () show lower solubility due to increased hydrophobicity .
Biological Activity
4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A has the following molecular structure:
- Molecular Formula : C13H8ClF3N3O2
- Molecular Weight : 313.67 g/mol
The presence of a chloro group and a trifluoromethyl group significantly influences its chemical reactivity and biological activity.
Target Interactions
Compound A primarily interacts with various biological targets, including:
- Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways.
- GABA_A Receptors : Similar compounds have been reported to act as positive allosteric modulators of GABA_A receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .
Biochemical Pathways
The compound affects several key biochemical pathways:
- NF-kappaB Activation : It can activate IKK-ɛ and TBK1, leading to the phosphorylation and activation of NF-kappaB, which plays a crucial role in immune response and inflammation.
- Histone Methyltransferases Inhibition : Compound A may inhibit histone methyltransferases, affecting gene expression and cellular processes related to cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 18.8 |
| MCF7 | 29.3 |
These results indicate significant potential for further development as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, Compound A exhibits:
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
- Anti-inflammatory Activity : Its modulation of NF-kappaB suggests potential use in inflammatory conditions.
Case Studies and Research Findings
- Cytotoxicity Studies : In a study examining the effects of various imidazopyridine derivatives on cancer cells, Compound A was identified as a potent inhibitor with promising IC50 values against colon and breast cancer cell lines .
- Mechanistic Insights : Research indicated that the compound's ability to modulate GABA_A receptor activity might provide insights into its neuroprotective effects in models of neurodegeneration.
Q & A
Q. What are the primary synthetic routes for preparing this compound, and what intermediates are critical for its assembly?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-chloro-3-(trifluoromethyl)aniline with a pyridine-derived precursor (e.g., 2-aminopyridine-6-carboxylic acid ester) to form an intermediate Schiff base .
- Step 2 : Cyclization under acidic or thermal conditions to construct the imidazo[4,5-c]pyridine core. For example, using POCl₃ or polyphosphoric acid to promote ring closure .
- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid functionality.
Key Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | Schiff base (e.g., 4-chloro-3-(trifluoromethyl)phenyl-pyridine carboxamide) | Precursor for cyclization |
| 2 | Ester-protected imidazo[4,5-c]pyridine | Protects carboxylic acid during synthesis |
Methodological Note : Optimize cyclization temperature (80–120°C) to avoid side products like over-oxidized species .
Q. Which spectroscopic techniques are most effective for structural characterization, and what diagnostic signals should researchers prioritize?
- NMR :
-
¹H NMR : Look for downfield signals (δ 8.0–9.0 ppm) from aromatic protons in the imidazo-pyridine ring. The trifluoromethyl group (CF₃) appears as a singlet near δ 3.9–4.2 ppm.
-
¹³C NMR : Carboxylic acid carbon resonates at δ 170–175 ppm.
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1150–1250 cm⁻¹ (C-F stretches from CF₃) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused heterocyclic system .
Advanced Research Questions
Q. What strategies mitigate discrepancies in reported yields for similar imidazo-pyridine syntheses?
Common factors causing variability:
- Purity of Aniline Precursor : Trace moisture in 4-chloro-3-(trifluoromethyl)aniline reduces cyclization efficiency. Pre-dry at 60°C under vacuum .
- Acid Catalyst Choice : Polyphosphoric acid gives higher yields (75–85%) than POCl₃ (50–65%) but requires careful temperature control .
- Workup Protocols : Neutralization with NaHCO₃ (instead of NaOH) minimizes hydrolysis of ester intermediates .
Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low cyclization yield | Use fresh PPA and monitor reaction via TLC (hexane:EtOAc 3:1) |
| Carboxylic acid degradation | Add 1% BHT as a radical scavenger during hydrolysis |
Q. How can researchers resolve conflicting biological activity data for this compound in enzyme inhibition assays?
- Assay Conditions : Adjust buffer pH (e.g., pH 7.4 vs. 6.8) to stabilize the protonation state of the carboxylic acid group, which affects binding to target enzymes .
- Metabolite Interference : Use LC-MS to rule out interference from metabolites like 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, which may co-elute in HPLC .
Advanced Approach : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics and validate IC₅₀ values.
Methodological Best Practices
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for final purification.
- Stability Testing : Store the compound under argon at –20°C to prevent decarboxylation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
